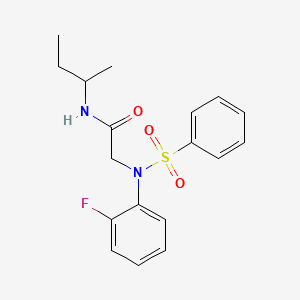![molecular formula C17H23ClN2O3S B3918078 4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine](/img/structure/B3918078.png)
4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine
Übersicht
Beschreibung
4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine, also known as CTMP, is a novel psychoactive substance that has gained interest among researchers due to its potential therapeutic applications. CTMP belongs to the family of piperidine-based stimulants and is structurally similar to methylphenidate, a commonly prescribed drug for attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine works by inhibiting the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in enhanced cognitive function, increased alertness, and improved mood. 4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine also activates the release of these neurotransmitters, further enhancing their effects.
Biochemical and Physiological Effects
4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also increases locomotor activity and reduces food intake. 4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine has been found to have a longer duration of action compared to methylphenidate, which may be due to its slower metabolism and elimination from the body.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine has several advantages as a research tool, including its potency and selectivity for dopamine and norepinephrine transporters. It also has a longer duration of action, which allows for longer experimental periods. However, 4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine has some limitations, including its potential for abuse and dependence, which may affect the validity of research findings.
Zukünftige Richtungen
Future research on 4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine should focus on its potential therapeutic applications and its effects on brain function and behavior. Studies should also investigate the long-term effects of 4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine use and its potential for abuse and dependence. Additionally, research should explore the structure-activity relationships of piperidine-based stimulants to develop safer and more effective drugs for treating cognitive disorders.
Wissenschaftliche Forschungsanwendungen
4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine has been studied for its potential therapeutic applications in treating ADHD, narcolepsy, and other cognitive disorders. It has also been used as a research tool to study the mechanisms of action of piperidine-based stimulants. 4-(3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}propanoyl)morpholine is known to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters involved in attention, motivation, and reward.
Eigenschaften
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c18-15-3-2-14(24-15)17(22)20-7-5-13(6-8-20)1-4-16(21)19-9-11-23-12-10-19/h2-3,13H,1,4-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEPIMQYGQJKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCOCC2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cinnamoyl-3-hydroxy-5-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917997.png)
![methyl 2-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3918006.png)


![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B3918014.png)
![N-[4-(dimethylamino)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3918017.png)
![1-(3-methylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3918019.png)

![N'-[(2-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3918031.png)



![N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B3918099.png)
![N'-[(3-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3918105.png)